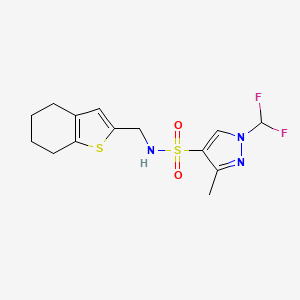![molecular formula C16H15BrN6O4S3 B10949048 7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949048.png)
7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including a pyrazole, thiadiazole, and a bicyclic lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the key intermediates. One of the intermediates, 4-bromo-1-methyl-1H-pyrazole , can be synthesized by bromination of 1-methylpyrazole using bromine in an appropriate solvent . Another intermediate, 5-methyl-1,3,4-thiadiazole , can be prepared by cyclization of thiosemicarbazide with acetic anhydride .
The final compound is obtained by coupling these intermediates through a series of reactions, including amide bond formation and thiol-ene reactions. The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be studied for its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its multiple functional groups allow for modifications to improve its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the pyrazole and thiadiazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole
- 5-methyl-1,3,4-thiadiazole
- 1-methyl-4-bromopyrazole
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and its bicyclic structure
Properties
Molecular Formula |
C16H15BrN6O4S3 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
7-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15BrN6O4S3/c1-6-20-21-16(30-6)29-5-7-4-28-14-9(13(25)23(14)10(7)15(26)27)19-12(24)11-8(17)3-18-22(11)2/h3,9,14H,4-5H2,1-2H3,(H,19,24)(H,26,27) |
InChI Key |
NQKUQAIUTHXBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C=NN4C)Br)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B10948965.png)
![2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10948971.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B10948976.png)
![2-{5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948979.png)

![5-[(2-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B10948992.png)
![4-{[3-([1,2,4]Triazolo[1,5-c]quinazolin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10949000.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B10949006.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B10949015.png)
![Methyl 2-({[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B10949021.png)
![3-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B10949029.png)

![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B10949046.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,5-difluorobenzamide](/img/structure/B10949047.png)
